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Compound of Interest

Compound Name: Cy5-PEG7-endo-BCN

Cat. No.: B12366701

Introduction

Cy5-PEG7-endo-BCN is a fluorescent probe designed for the specific labeling of biomolecules
in living systems for advanced imaging applications. It consists of three key components: a
bright and photostable Cyanine 5 (Cy5) fluorophore, a bicyclo[6.1.0]Jnonyne (BCN) moiety, and
a polyethylene glycol (PEG7) linker. This combination of features makes it an exceptional tool
for single-molecule tracking (SMT) experiments, allowing researchers to observe the dynamics
of individual proteins and other biomolecules in real-time.

The labeling strategy relies on the strain-promoted azide-alkyne cycloaddition (SPAAC), a
highly efficient and bioorthogonal "click chemistry" reaction.[1] The strained triple bond of the
endo-BCN ring reacts selectively with an azide group, which can be metabolically or genetically
incorporated into a target biomolecule. This reaction proceeds efficiently under physiological
conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.
[1][2][3] The PEGY7 linker enhances the solubility of the probe in aqueous media and minimizes
non-specific binding.

Single-molecule tracking is a powerful super-resolution microscopy technique that allows for
the visualization and quantification of the movement of individual molecules in living cells,
providing insights into molecular interactions, diffusion dynamics, and localization that are
obscured in ensemble measurements.[4]

Principle of the Method
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The use of Cy5-PEG7-endo-BCN in single-molecule tracking experiments involves a two-step
process. First, the target protein is tagged with an azide group. This is typically achieved by
metabolically incorporating an azide-containing amino acid analogue, such as
azidohomoalanine (AHA), in place of methionine. Alternatively, genetic code expansion
techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site
in the protein of interest.

In the second step, the cells are incubated with Cy5-PEG7-endo-BCN. The BCN moiety of the
probe reacts with the azide-tagged protein via SPAAC, resulting in a stable, covalent linkage.
The low concentration of the labeling reagent used ensures that only a sparse subset of the
target molecules is labeled, a prerequisite for single-molecule imaging. The labeled cells are
then imaged using a highly sensitive fluorescence microscope, such as a Total Internal
Reflection Fluorescence (TIRF) microscope, which excites a thin section of the sample near the
coverslip, minimizing background fluorescence. Time-lapse image series are acquired, and the
positions of individual fluorescent spots are localized with high precision in each frame. These
localizations are then connected over time to generate trajectories, which can be analyzed to
determine the diffusion coefficients and motion patterns of the individual molecules.

Quantitative Data

The following tables summarize key quantitative data for the Cy5 fluorophore and the BCN
moiety to aid in the design of single-molecule tracking experiments.

Table 1: Photophysical Properties of Cy5 Fluorophore
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Parameter Value Reference(s)

Maximum Excitation
~649 nm
Wavelength (Aex)

Maximum Emission
~667 Nm
Wavelength (Aem)

Molar Extinction Coefficient (g) ~250,000 M~tcm—1

Fluorescence Quantum Yield

(®)

~0.2-0.27

Laser Line for Excitation 633 nm, 640 nm, or 647 nm

Note: These values are for the core Cy5 fluorophore. Conjugation to PEG and BCN may cause
slight variations.

Table 2: Reaction Kinetics of endo-BCN

Parameter Value Conditions Reference(s)

Reaction with benzyl
~0.15 M1 azide in DMSO at
37°C

Second-Order Rate
Constant (k2)

Reaction with benzyl
~0.29 M~1s71 azide in CD3CN/D20
(1:2)

Second-Order Rate
Constant (k2)

Signaling Pathway Diagram

A common application for single-molecule tracking is the investigation of cell signaling
pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. SMT can
be used to visualize ligand-induced receptor dimerization, changes in receptor mobility upon
activation, and interactions with downstream signaling partners.
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Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.

Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with
Azide Groups

This protocol describes the metabolic incorporation of the azide-containing amino acid L-
azidohomoalanine (AHA) into newly synthesized proteins in mammalian cells.

Materials:

Adherent mammalian cells (e.g., HeLa, U20S)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Methionine-free DMEM

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Procedure:

o Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and
grow to 70-80% confluency.
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» Methionine Starvation: Aspirate the complete culture medium and wash the cells twice with
warm PBS. Add pre-warmed methionine-free DMEM and incubate for 1 hour at 37°C and 5%
CO: to deplete the intracellular methionine pool.

o AHA Incorporation: Prepare a working solution of AHA in the methionine-free medium at a
final concentration of 25-50 uM.

e Remove the starvation medium and add the AHA-containing medium to the cells.

 Incubate the cells for 4-16 hours at 37°C and 5% CO: to allow for the incorporation of AHA
into newly synthesized proteins. The optimal incubation time may vary depending on the
protein of interest's turnover rate and should be determined empirically.

Protocol 2: SPAAC Labeling of Azide-Modified Proteins
with Cy5-PEG7-endo-BCN

This protocol details the procedure for labeling the azide-modified proteins with Cy5-PEG7-
endo-BCN for single-molecule imaging.

Materials:

AHA-labeled cells from Protocol 1

Cy5-PEG7-endo-BCN

Anhydrous DMSO

Live-cell imaging medium (e.g., FluoroBrite DMEM)
e PBS
Procedure:

» Prepare Cy5-PEG7-endo-BCN Stock Solution: Prepare a 1 mM stock solution of Cy5-
PEG7-endo-BCN in anhydrous DMSO. Store protected from light at -20°C.

o Cell Preparation: Gently aspirate the AHA-containing medium from the cells. Wash the cells
three times with warm PBS to remove any unincorporated AHA.
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e Labeling Reaction:

o Dilute the Cy5-PEG7-endo-BCN stock solution in pre-warmed live-cell imaging medium to
a final concentration of 50-200 nM. The optimal concentration should be low enough to
achieve sparse labeling suitable for single-molecule tracking.

o Add the labeling medium to the cells.
o Incubate for 15-30 minutes at 37°C, protected from light.

e Washing: Aspirate the labeling medium. Wash the cells three to five times with pre-warmed

live-cell imaging medium to remove any unreacted probe.

e The cells are now ready for single-molecule tracking imaging.

Protocol 3: Single-Molecule Tracking Microscopy

This protocol outlines the general procedure for acquiring single-molecule tracking data using a

TIRF microscope.
Materials:
o Labeled cells from Protocol 2 in a glass-bottom dish

e TIRF microscope equipped with:

(¢]

An environmental chamber to maintain 37°C and 5% CO2

[¢]

A high numerical aperture objective (e.g., 100x, NA = 1.45)

A 640 nm or 647 nm laser for excitation

[¢]

[e]

An appropriate filter set for Cy5

o

A highly sensitive camera (e.g., EMCCD or sCMOS)

Procedure:
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» Microscope Setup: Place the dish on the microscope stage within the environmental
chamber. Allow the cells to equilibrate for at least 15 minutes.

e Locate Cells: Using brightfield or low-intensity fluorescence, locate a healthy cell that is well-
adhered to the coverslip.

e TIRF lllumination: Switch to TIRF illumination and adjust the angle to achieve optimal signal-
to-noise.

e Image Acquisition:

o Adjust the laser power to a level that provides sufficient signal from single molecules
without causing rapid photobleaching.

o Set the camera exposure time to 10-50 ms.
o Acquire a time-lapse series of 500-2000 frames.

o Data Analysis: Use single-particle tracking software (e.g., TrackMate in Fiji/lmageJ, u-track)

to:
o Detect and localize single fluorescent spots in each frame with sub-pixel precision.
o Link the localizations between frames to reconstruct molecular trajectories.

o Analyze the trajectories to calculate parameters such as mean squared displacement
(MSD) and diffusion coefficients.

Experimental Workflow Diagram
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1. Metabolic Labeling
Plate cells and incubate with

L-azidohomoalanine (AHA).

Protein-N3

2. Bioorthogonal Ligation
Wash cells and incubate with
Cy5-PEG7-endo-BCN (low nM).

Protein-Cy5

3. Live-Cell Imaging
Wash cells and image on a
TIRF microscope.

4. Data Acquisition
Acquire time-lapse image series
(10-50 ms exposure).

5. Trajectory Analysis
Localize single molecules and
reconstruct trajectories.

6. Quantitative Analysis
Calculate MSD, diffusion coefficients,
and analyze motion patterns.

Click to download full resolution via product page

Caption: Experimental workflow for single-molecule tracking using Cy5-PEG7-endo-BCN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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